molecular formula C22H21ClN4O3 B11601830 1-(2-chlorobenzyl)-8-(3,4-dimethylphenoxy)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

1-(2-chlorobenzyl)-8-(3,4-dimethylphenoxy)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11601830
M. Wt: 424.9 g/mol
InChI Key: HXQZMXAPDUPSJT-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHYL]-8-(3,4-DIMETHYLPHENOXY)-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-8-(3,4-DIMETHYLPHENOXY)-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the purine core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl and dimethylphenoxy groups: These groups can be introduced through nucleophilic substitution reactions.

    Final modifications: The final steps may involve purification and crystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENYL)METHYL]-8-(3,4-DIMETHYLPHENOXY)-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHYL]-8-(3,4-DIMETHYLPHENOXY)-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: This compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-8-(3,4-DIMETHYLPHENOXY)-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific proteins or enzymes, modulating their activity.

    Pathways Involved: It may affect various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-[(2-CHLOROPHENYL)METHYL]-8-(3,4-DIMETHYLPHENOXY)-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of functional groups, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C22H21ClN4O3

Molecular Weight

424.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-8-(3,4-dimethylphenoxy)-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C22H21ClN4O3/c1-13-9-10-16(11-14(13)2)30-21-24-19-18(25(21)3)20(28)27(22(29)26(19)4)12-15-7-5-6-8-17(15)23/h5-11H,12H2,1-4H3

InChI Key

HXQZMXAPDUPSJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)C

Origin of Product

United States

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